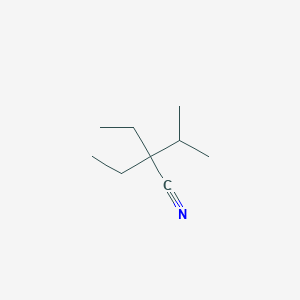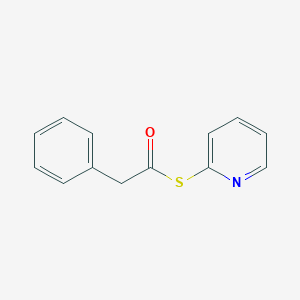![molecular formula C6H4Cl5N B14591495 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene CAS No. 61394-87-4](/img/structure/B14591495.png)
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is a highly chlorinated bicyclic compound that features a nitrogen atom within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of 1-azabicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial for the large-scale production of this compound .
化学反応の分析
Types of Reactions
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while reduction can produce less chlorinated analogs. Oxidation reactions can result in the formation of ketones, aldehydes, or carboxylic acids .
科学的研究の応用
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound is similar in structure but contains additional carboxylic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the presence of a nitrogen atom within the bicyclic framework.
特性
CAS番号 |
61394-87-4 |
|---|---|
分子式 |
C6H4Cl5N |
分子量 |
267.4 g/mol |
IUPAC名 |
2,3,4,7,7-pentachloro-1-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H4Cl5N/c7-3-4(8)12-2-1-5(3,9)6(12,10)11/h1-2H2 |
InChIキー |
ONPNCMRHNSCEPF-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)



![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
